N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]-3,3-dimethylbutanamide
Description
N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]-3,3-dimethylbutanamide is a synthetic organic compound with a complex structure It features a pyrrolidinone ring substituted with a methoxyphenyl group and a dimethylbutanamide moiety
Properties
IUPAC Name |
N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-17(2,3)11-15(20)18-12-9-10-19(16(12)21)13-7-5-6-8-14(13)22-4/h5-8,12H,9-11H2,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAQJOZSLKFZOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1CCN(C1=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]-3,3-dimethylbutanamide typically involves multiple steps. One common route starts with the preparation of the pyrrolidinone ring, followed by the introduction of the methoxyphenyl group and the dimethylbutanamide moiety. Key steps may include:
Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the pyrrolidinone intermediate.
Attachment of the Dimethylbutanamide Moiety: This can be done through an amide coupling reaction using a suitable coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under appropriate conditions.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Conversion of the carbonyl group to a hydroxyl group.
Substitution: Formation of new compounds with different substituents on the aromatic ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its structure suggests potential pharmacological activity, making it a candidate for further investigation as a therapeutic agent.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]-3,3-dimethylbutanamide would depend on its specific interactions with biological targets. Potential mechanisms could include:
Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathway Modulation: It could influence biological pathways by altering the activity of key proteins or signaling molecules.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: A compound with a similar methoxyphenyl group but different core structure.
2-Methoxyphenylacetic acid: Another compound with a methoxyphenyl group, but with an acetic acid moiety instead of a pyrrolidinone ring.
Uniqueness
N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]-3,3-dimethylbutanamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
